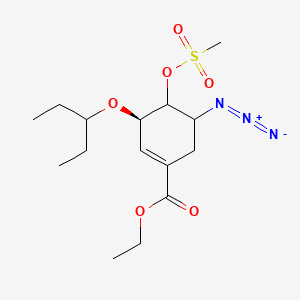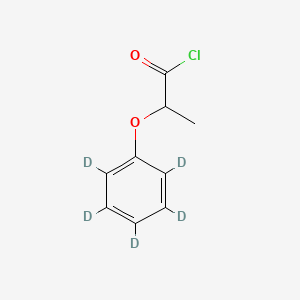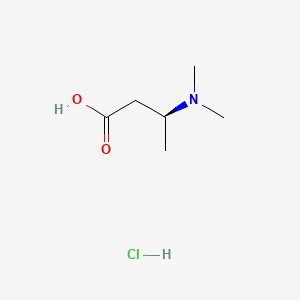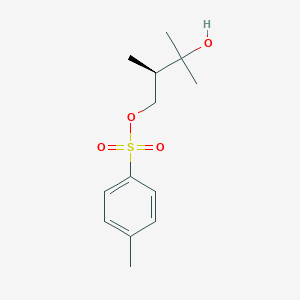
(R)-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is an organic compound with a complex structure that includes both aliphatic and aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol typically involves the sulfonylation (tosylation) of the corresponding alcohol. This process can be carried out using toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually performed at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and have similar reactivity.
Alkylbenzenesulfonates: These are structurally related and have comparable chemical properties
Uniqueness
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is unique due to its specific stereochemistry and the presence of both aliphatic and aromatic components.
Eigenschaften
Molekularformel |
C13H20O4S |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2,3-dimethylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
PYQROWINYGUXKF-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)C(C)(C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


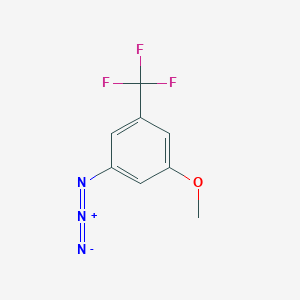
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)
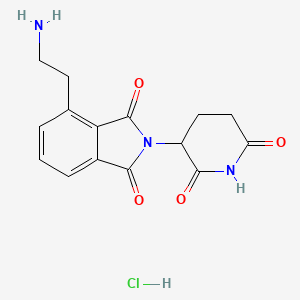

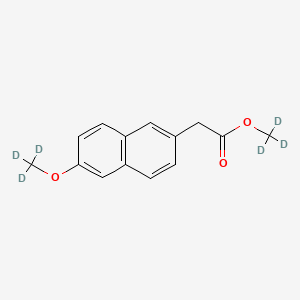
![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)

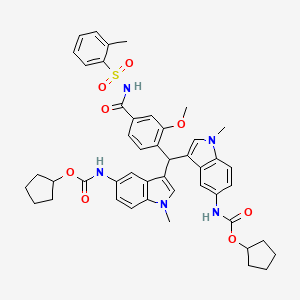

![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
